Desogestrel and ethinyl estradiol is a combination oral contraceptive used primarily for preventing pregnancy. Desogestrel is a synthetic progestin, while ethinyl estradiol is a synthetic estrogen. Together, they function by inhibiting ovulation, altering the cervical mucus to impede sperm entry, and modifying the endometrium to reduce the likelihood of implantation . The effectiveness of this combination is significant, with a Pearl failure rate of approximately 0.17 per 100 women-years in clinical trials, indicating its reliability in contraception .
Desogestrel and ethinyl estradiol undergo several metabolic transformations after administration. Desogestrel is rapidly absorbed and metabolized into its active form, etonogestrel, through hydroxylation in the intestinal mucosa and liver . Etonogestrel then acts on progesterone receptors, exerting its effects on the reproductive system. Ethinyl estradiol also undergoes significant first-pass metabolism, resulting in various metabolites such as 2-hydroxy-ethinyl estradiol . The primary reactions involved include:
The biological activity of desogestrel and ethinyl estradiol is primarily attributed to their hormonal effects. Desogestrel binds selectively to progesterone receptors, demonstrating high progestational activity while exhibiting minimal androgenic effects . This mechanism results in:
Additionally, these hormones can influence metabolic processes, including insulin secretion and lipid metabolism .
The synthesis of desogestrel typically involves several steps starting from steroid precursors. The general synthetic pathway includes:
Ethinyl estradiol is synthesized through similar steroidal modifications involving alkylation at the 17-alpha position to enhance oral bioavailability .
Desogestrel and ethinyl estradiol are primarily used as oral contraceptives but have other applications as well:
Drug interactions with desogestrel and ethinyl estradiol can significantly affect their efficacy. Notable interactions include:
It is essential for users to discuss all medications with healthcare providers to avoid potential interactions.
Desogestrel and ethinyl estradiol belong to a class of medications known as combined oral contraceptives. Similar compounds include:
Compound | Progestin Type | Estrogen Type | Unique Features |
---|---|---|---|
Desogestrel and Ethinyl Estradiol | Synthetic Progestin | Synthetic Estrogen | High progestational activity with low androgenicity |
Levonorgestrel and Ethinyl Estradiol | Synthetic Progestin | Synthetic Estrogen | Higher androgenic activity compared to desogestrel |
Norgestimate and Ethinyl Estradiol | Synthetic Progestin | Synthetic Estrogen | Less androgenic than levonorgestrel |
Drospirenone and Ethinyl Estradiol | Synthetic Progestin | Synthetic Estrogen | Antimineralocorticoid properties |
Norethindrone Acetate and Ethinyl Estradiol | Synthetic Progestin | Synthetic Estrogen | Older generation progestin with higher androgenic effects |
Desogestrel stands out due to its unique combination of high progestational activity coupled with minimal androgenic effects, making it preferable for patients concerned about side effects related to androgenicity .